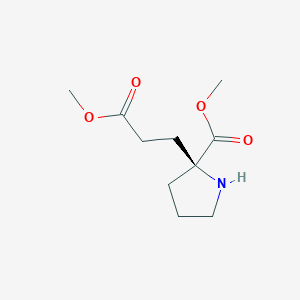
Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate is an organic compound with the molecular formula C9H15NO4. It is a derivative of proline, an amino acid, and contains a methoxy group and an oxopropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate typically involves the esterification of 2-(3-methoxy-3-oxopropyl)-D-proline. The reaction is carried out under acidic conditions using methanol as the solvent. The process involves the following steps:
Activation of the carboxyl group: The carboxyl group of 2-(3-methoxy-3-oxopropyl)-D-proline is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Esterification: The activated carboxyl group reacts with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to ensure high yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The oxopropyl group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxyl compound.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy and oxopropyl groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(3-methoxy-3-oxopropyl)-L-prolinate: A stereoisomer with similar chemical properties but different biological activity.
Ethyl 2-(3-methoxy-3-oxopropyl)-D-prolinate: An ethyl ester derivative with slightly different reactivity.
Methyl 2-(3-hydroxy-3-oxopropyl)-D-prolinate: A hydroxylated derivative with different chemical and biological properties.
Uniqueness
Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
863133-04-4 |
|---|---|
Molekularformel |
C10H17NO4 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
methyl (2S)-2-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-14-8(12)4-6-10(9(13)15-2)5-3-7-11-10/h11H,3-7H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
USRGYAHSBXUHEP-JTQLQIEISA-N |
Isomerische SMILES |
COC(=O)CC[C@@]1(CCCN1)C(=O)OC |
Kanonische SMILES |
COC(=O)CCC1(CCCN1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


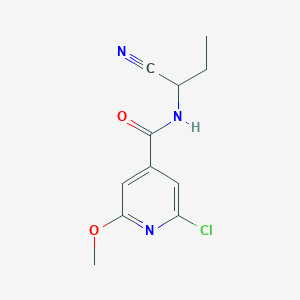
![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)
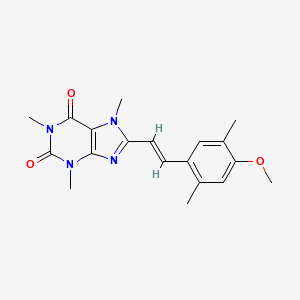
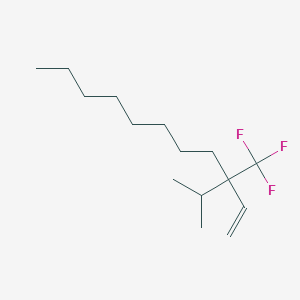
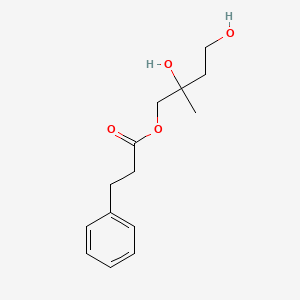
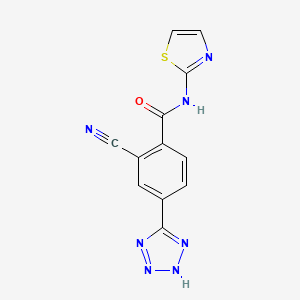
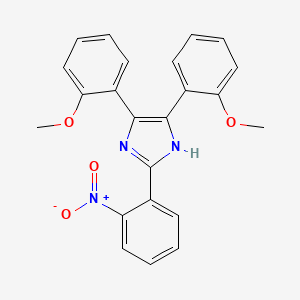

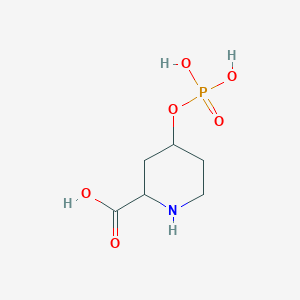
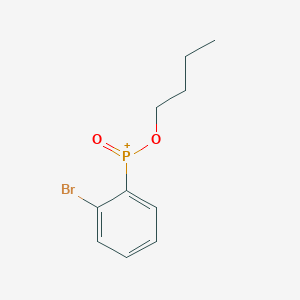
![Dimethyl 2'-methyl[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B12545932.png)


silane](/img/structure/B12545942.png)
